molecular formula C11H18O B1148541 3-Ethenyl-4-propan-2-ylcyclohexan-1-one CAS No. 129215-01-6

3-Ethenyl-4-propan-2-ylcyclohexan-1-one

Cat. No.: B1148541
CAS No.: 129215-01-6
M. Wt: 166.26002
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethenyl-4-propan-2-ylcyclohexan-1-one is a substituted cyclohexanone derivative characterized by a ketone group at position 1, an ethenyl (vinyl) group at position 3, and an isopropyl group at position 3. Its molecular formula is C₁₂H₁₈O, with a calculated molecular weight of 178.27 g/mol. The compound’s structure combines steric bulk from the isopropyl group with the electron-withdrawing nature of the ethenyl substituent, influencing its physicochemical behavior. The ketone functionality renders it reactive in nucleophilic addition and condensation reactions, while the substituents modulate solubility, boiling point, and intermolecular interactions.

Properties

CAS No.

129215-01-6

Molecular Formula

C11H18O

Molecular Weight

166.26002

Synonyms

Cyclohexanone, 3-ethenyl-4-(1-methylethyl)-, (3S-trans)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-4-propan-2-ylcyclohexan-1-one typically involves the alkylation of 4-isopropylcyclohexanone with an appropriate ethenylating agent. One common method is the reaction of 4-isopropylcyclohexanone with vinyl magnesium bromide (a Grignard reagent) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through catalytic processes. Catalysts such as palladium or nickel complexes are often employed to facilitate the alkylation reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-4-propan-2-ylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Formation of 4-isopropylcyclohexanone oxime or carboxylic acids.

    Reduction: Formation of 3-ethenyl-4-isopropylcyclohexanol.

    Substitution: Formation of halogenated derivatives such as 3-ethenyl-4-isopropylcyclohexyl bromide.

Scientific Research Applications

3-Ethenyl-4-propan-2-ylcyclohexan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Ethenyl-4-propan-2-ylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s molecular weight is significantly higher than simpler analogs like 2-methylcyclohexanone due to its bulky isopropyl and ethenyl groups.
  • Functional group diversity (e.g., ketone vs. alcohol in ) directly impacts reactivity. For instance, the ketone in this compound enhances electrophilicity compared to the alcohol in 1-methyl-4-propan-2-ylcyclohex-3-en-1-ol.

Electronic and Steric Effects

Electronic Properties

  • Ethenyl Group: The ethenyl substituent is electron-withdrawing via conjugation, increasing the electrophilicity of the carbonyl carbon in the ketone group. This contrasts with electron-donating groups (e.g., methyl in 2-methylcyclohexanone), which reduce electrophilicity .
  • Isopropyl Group : As an electron-donating alkyl group, the isopropyl substituent may slightly offset the electron-withdrawing effects of the ethenyl group, creating a balance in charge distribution.

Steric Effects

  • In contrast, compounds with planar substituents (e.g., aryl groups in ) may exhibit reduced steric interference but increased π-π stacking interactions.

Reactivity

  • Ketone Reactivity: The target compound’s ketone group is more electrophilic than those in alkyl-substituted analogs (e.g., 2-methylcyclohexanone) due to the ethenyl group’s electron-withdrawing effects. This could enhance its participation in aldol condensations or Grignard reactions.
  • Stability: Steric hindrance from the isopropyl group may reduce susceptibility to oxidation compared to linear-chain cyclohexanones.

Computational and Crystallographic Insights

  • Crystallography: Software like SHELXL is critical for resolving the stereochemistry of such substituted cyclohexanones, particularly in distinguishing axial vs. equatorial substituent orientations.

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